Ethyl Stilbene-4-carboxylate
Description
Significance of the Stilbene (B7821643) Framework in Academic Research
The stilbene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Stilbene derivatives, both naturally occurring and synthetic, have garnered significant attention from the scientific community due to their diverse pharmacological activities. nih.govajrconline.org These activities include anti-inflammatory, antioxidant, and anticancer properties. mdpi.comajrconline.org
The inherent structure of stilbenes, with two aromatic rings connected by an ethylene (B1197577) bridge, allows for the existence of cis (Z) and trans (E) isomers. nih.gov This isomeric property, along with the potential for various substitutions on the aromatic rings, provides a versatile platform for designing and synthesizing novel compounds with tailored properties. researchgate.net The study of stilbenes is not only confined to medicinal chemistry but also extends to materials science, where their unique photophysical and photochemical properties are explored for applications such as fluorescent whitening agents and organic light-emitting diodes (OLEDs). researchgate.net
Rationale for Focused Investigation of Ethyl Stilbene-4-carboxylate
The focused investigation of this compound stems from its specific molecular architecture. The presence of an ethyl carboxylate group at the 4-position of one of the phenyl rings introduces specific electronic and functional characteristics to the stilbene backbone. This ester functionality can influence the compound's solubility, reactivity, and potential for further chemical modifications. For instance, this compound has been utilized in the synthesis of catalysts for Heck reactions, a crucial carbon-carbon bond-forming reaction in organic chemistry. chemicalbook.com
Overview of Research Paradigms and Methodologies
The investigation of stilbene derivatives like this compound employs a range of established research methodologies.
Synthesis: The creation of stilbene derivatives is often achieved through various synthetic routes. Prominent methods include the Wittig reaction, Heck reaction, and Perkin reaction. researchgate.netresearchgate.net The Wittig reaction, in particular, is noted for its versatility in preparing a variety of substituted stilbenes. wiley-vch.de
Spectroscopic and Analytical Characterization: Once synthesized, the structure and purity of these compounds are confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. ajrconline.org
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. ajrconline.org
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. ajrconline.org
Melting Point Analysis: As an indicator of purity. ajrconline.org
Chromatographic Techniques (e.g., TLC, GC): For separation and purity assessment. ajrconline.orglabproinc.com
Investigation of Properties: The synthesized compounds are then subjected to various studies to determine their chemical and physical properties. For stilbenes, this often includes investigating their photophysical properties, such as absorption and emission of light, due to their conjugated system. researchgate.net The photochemical reactivity, like the trans-cis isomerization upon UV irradiation, is another key area of research. rsc.org
Data Table: Physicochemical Properties of (E)-Ethyl Stilbene-4-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | labproinc.com |
| Molecular Weight | 252.31 g/mol | labproinc.com |
| CAS Number | 109463-48-1 | chemicalbook.com |
| Appearance | White to Gray to Brown powder to crystal | tcichemicals.com |
| Melting Point | 107.0 to 111.0 °C | tcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(E)-2-phenylethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGAPDZGPQIDL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-30-3 | |
| Record name | NSC18743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Spectroscopic Characterization and Structural Elucidation of Ethyl Stilbene 4 Carboxylate and Its Analogues
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular vibrations and structural features of ethyl stilbene-4-carboxylate and its analogues.
FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the analysis of stilbene (B7821643) derivatives, specific infrared absorption bands correspond to distinct molecular motions.
The FTIR spectrum of (E)-stilbene, a parent compound, shows a characteristic peak around 960 cm⁻¹ which is attributed to the trans =C-H bond. researchgate.net In contrast, the cis (Z)-isomer exhibits a peak around 680 cm⁻¹. researchgate.net For derivatives of trans-stilbene (B89595), such as those with amino groups, the vibrational assignments are supported by density functional theory (DFT) calculations, which show good agreement between computed and experimental frequencies. researchgate.net
Key vibrational bands observed in the FTIR spectra of stilbene derivatives include:
Phenyl Ring Vibrations: These vibrations are characteristic of the aromatic rings within the stilbene structure. researchgate.net
Ethylenic Bridge Vibrations: These correspond to the C=C double bond and associated C-H bonds of the central ethylenic bridge. researchgate.net The in-phase ethylenic CH wag is a notable vibration, though its activity in Raman or IR can depend on molecular symmetry. acs.org
Functional Group Vibrations: For substituted stilbenes like this compound, vibrations of the ester group (C=O and C-O stretching) are prominent. In amino-substituted stilbenes, the vibrations of the amino or dimethylamino group are also clearly identifiable. researchgate.net
The analysis of these vibrational modes provides a detailed "fingerprint" of the molecule, allowing for structural confirmation and the study of intermolecular interactions. For instance, in push-pull stilbene derivatives, the vibrational spectra can offer information on electron-phonon coupling and intramolecular charge transfer. aip.org
Table 1: Key FTIR Vibrational Frequencies for Stilbene Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| trans =C-H wag | ~960 | researchgate.net |
| cis =C-H wag | ~680 | researchgate.net |
| Phenyl Ring Vibrations | Varies | researchgate.net |
| Ethylenic Bridge C=C Stretch | Varies | researchgate.net |
| Amino Group Vibrations | Varies | researchgate.net |
Raman spectroscopy complements FTIR by providing information on non-polar bonds and molecular symmetry. For stilbene and its derivatives, Raman spectra are particularly useful for studying the vibrations of the carbon skeleton. capes.gov.br
In trans-stilbene, the in-phase ethylenic CH out-of-plane wag at approximately 960 cm⁻¹ is typically Raman-inactive in a centrosymmetric planar structure but can become activated upon molecular distortion. acs.org The intensity of this band in solution suggests a deviation from planarity. acs.org
Studies on various stilbene derivatives have utilized Raman spectroscopy to:
Assign Vibrational Frequencies: Detailed assignments for both trans- and cis-stilbene (B147466) have been deduced based on isotopic shifts and comparisons with calculations. capes.gov.br
Investigate Excited States: Picosecond transient Raman spectroscopy has been employed to study the vibrational dynamics of the first excited singlet state (S₁) of trans-stilbene, revealing mode-specific, solvent-dependent variations. researchgate.netaip.org
Probe Molecular Structure: The low-frequency region of the Raman spectrum provides insights into the torsional motions of the phenyl rings, which can indicate a non-planar ground-state structure for trans-stilbene. capes.gov.br Femtosecond-stimulated Raman spectroscopy has even allowed for the observation of the perpendicular state in the photoisomerization path of a stilbene derivative. nih.gov
The combination of experimental Raman data with theoretical calculations, such as DFT, provides a robust framework for the vibrational analysis of these molecules. researchgate.netunige.ch
Table 2: Selected Raman Shifts for trans-Stilbene in Hexane
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1570 | Olefinic moiety | researchgate.net |
| 1240 | Olefinic moiety | researchgate.net |
| 1180 | Olefinic moiety | researchgate.net |
| 285 | Olefinic moiety | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy techniques, including UV-Visible absorption and fluorescence spectroscopy, are essential for characterizing the electronic transitions and photophysical behavior of this compound and its analogues.
UV/Vis spectroscopy probes the electronic transitions within a molecule. For stilbene derivatives, the absorption spectra are characterized by intense bands in the UV region, corresponding to π → π* transitions of the conjugated system. msu.edu
The position and intensity of the absorption maximum (λmax) are sensitive to the molecular structure and the solvent environment. Key findings from UV/Vis studies of stilbenes include:
cis vs. trans Isomers: trans-stilbene typically exhibits a longer wavelength absorption peak with a higher molar absorptivity compared to the cis-isomer. bspublications.net This is partly due to the more planar conformation of the trans isomer, which allows for greater π-electron delocalization. msu.edu
Solvent Effects: The polarity of the solvent can influence the energy of the electronic transitions. For instance, in push-pull stilbenes, increasing solvent polarity can lead to shifts in the absorption bands. rsc.org
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups, such as the carboxylate group in this compound, can significantly alter the electronic structure and thus the absorption spectrum. aip.orgrsc.org
Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often used to predict and interpret the electronic absorption spectra of these compounds. worldscientific.com
Table 3: UV/Vis Absorption Maxima (λmax) for Stilbene and Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| trans-Stilbene | Hexane | ~300 | msu.edu |
| cis-Stilbene | Hexane | <300 | msu.edu |
| trans-4-(N,N-dimethylamino)-4′-nitrostilbene | Varies | Varies | researchgate.net |
Fluorescence spectroscopy provides information about the de-excitation pathways of electronically excited molecules. trans-Stilbene and its derivatives are known to fluoresce, although the quantum yield can be highly dependent on the molecular structure and environment. nih.gov
Key aspects of the fluorescence of stilbene derivatives include:
Conformational Effects: The fluorescence of trans-stilbene is sensitive to its conformation. Restriction of the torsional motion of the phenyl rings, for example by encapsulation, can lead to fluorescence quenching. nih.gov
Substituent and Solvent Effects: The fluorescence properties can be tuned by changing substituents and the solvent. For example, push-pull stilbenes can exhibit intramolecular charge transfer (ICT) states that influence their fluorescence behavior. researchgate.net In some cases, the fluorescence can be used to probe the local solvent environment. acs.org
Excited State Dynamics: Time-resolved fluorescence spectroscopy can be used to study the lifetime of the excited state and the kinetics of various deactivation processes, including fluorescence, intersystem crossing, and photoisomerization. rsc.org
The study of fluorescence is crucial for applications of stilbene derivatives in areas such as fluorescent probes and light-emitting materials.
Upon absorption of UV light, stilbenes can undergo trans-cis isomerization, a process that has been extensively studied as a model for photochemical reactions. msu.edunih.gov The dynamics of this process occur on an ultrafast timescale and involve transitions between different electronic states.
The photoisomerization mechanism is generally understood to proceed through a twisted intermediate on the excited state potential energy surface. researchgate.net From this twisted conformation, the molecule can decay back to the ground state as either the trans or cis isomer. osu.edu
Key research findings in this area include:
Ultrafast Spectroscopy: Femtosecond transient absorption spectroscopy is a primary tool for observing the excited-state dynamics in real-time. osu.edu These experiments allow for the direct observation of the excited state lifetime and the formation of intermediates.
Theoretical Modeling: Quantum chemical calculations are used to map the potential energy surfaces of the ground and excited states, providing a theoretical framework for understanding the isomerization pathway. researchgate.net These calculations have helped to elucidate the role of conical intersections in the non-radiative decay process.
Substituent Effects: The nature and position of substituents can have a profound effect on the photoisomerization quantum yield and dynamics. For example, push-pull substitution can introduce competing relaxation pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In some cases, side reactions like photocyclization to form dihydrophenanthrene can compete with isomerization, particularly for the cis isomer. nih.gov
The study of photoisomerization is not only of fundamental interest but also relevant for the development of molecular switches and other light-responsive materials. nih.govbeilstein-journals.org
Fluorescence Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a fundamental analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. magritek.comlibretexts.org For a molecule such as (E)-Ethyl Stilbene-4-carboxylate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment.
One-dimensional NMR provides fundamental information regarding the chemical environment of magnetically active nuclei. For organic molecules, ¹H and ¹³C NMR are standard procedures.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).
The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, shows a single peak for each chemically non-equivalent carbon atom, with its chemical shift indicating its functional group and electronic environment. libretexts.org
For (E)-Ethyl Stilbene-4-carboxylate , the expected ¹H and ¹³C NMR spectral data, inferred from analyses of closely related analogues like (E)-stilbene, 4-acetylstilbene, and ethyl cinnamate, are detailed below. rsc.org The structure and numbering scheme are shown in Figure 1.

Figure 1: Structure of (E)-Ethyl Stilbene-4-carboxylate with atom numbering.
¹H NMR Spectral Data Interpretation:
The ¹H NMR spectrum is characterized by distinct regions corresponding to the ethyl ester protons, the vinylic protons of the stilbene backbone, and the aromatic protons of the two phenyl rings.
Ethyl Group: The ethyl ester protons appear as a quartet for the methylene (B1212753) group (H-8) and a triplet for the methyl group (H-9), a pattern typical for an ethyl group attached to an electronegative oxygen atom.
Vinylic Protons: The two protons on the carbon-carbon double bond (H-α, H-β) appear as two distinct doublets. The large coupling constant (J ≈ 16-17 Hz) is characteristic of a trans (E) configuration across the double bond. mdpi.com
Aromatic Protons: The five protons of the unsubstituted phenyl ring (Ring B) typically appear as a multiplet. The four protons of the para-substituted phenyl ring (Ring A) appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution.
¹³C NMR Spectral Data Interpretation:
The proton-decoupled ¹³C NMR spectrum shows a total of 15 distinct signals, as two pairs of carbons in the para-substituted ring (C-2/C-6 and C-3/C-5) are chemically equivalent.
Ester Group: The carbonyl carbon (C-7) appears significantly downfield (~166 ppm), while the methylene (C-8) and methyl (C-9) carbons of the ethyl group appear upfield.
Vinylic Carbons: The two vinylic carbons (C-α, C-β) resonate in the alkene region of the spectrum.
Aromatic Carbons: The spectrum displays signals for all eight distinct aromatic carbons. The quaternary carbons (C-1, C-4, C-1') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
The following tables provide the predicted chemical shift values (δ) for (E)-Ethyl Stilbene-4-carboxylate.
Table 1: Predicted ¹H NMR Data for (E)-Ethyl Stilbene-4-carboxylate (Solvent: CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-9 | ~1.40 | Triplet (t) | ~7.1 |
| H-8 | ~4.39 | Quartet (q) | ~7.1 |
| H-α, H-β | ~7.15 - 7.60 | Doublet (d) | ~16.3 |
| H-2', H-3', H-4', H-5', H-6' | ~7.30 - 7.55 | Multiplet (m) | - |
| H-2, H-6 | ~7.65 | Doublet (d) | ~8.4 |
Table 2: Predicted ¹³C NMR Data for (E)-Ethyl Stilbene-4-carboxylate (Solvent: CDCl₃)
| Carbons | Predicted δ (ppm) |
|---|---|
| C-9 | ~14.4 |
| C-8 | ~61.0 |
| C-2, C-6 | ~126.8 |
| C-3, C-5 | ~130.1 |
| C-2', C-6' | ~126.9 |
| C-3', C-5' | ~128.9 |
| C-4' | ~128.5 |
| C-α | ~127.5 |
| C-β | ~131.0 |
| C-1' | ~137.0 |
| C-4 | ~130.0 |
| C-1 | ~142.0 |
While 1D NMR spectra are powerful, complex molecules often exhibit signal overlap, making unambiguous assignments challenging. magritek.com Two-dimensional (2D) NMR spectroscopy resolves this by spreading signals across two frequency dimensions, revealing correlations between nuclei. ceitec.cz
For the structural elucidation of (E)-Ethyl Stilbene-4-carboxylate, several 2D NMR experiments would be instrumental:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H-8 and H-9 of the ethyl group, H-α and H-β of the vinyl group, and adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling). It is invaluable for assigning carbon signals by linking them to their known proton resonances. For example, it would definitively link the proton signal at ~4.39 ppm to the carbon signal at ~61.0 ppm (C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J or ³J), which is critical for assembling molecular fragments. ceitec.cz Key HMBC correlations for confirming the structure would include:
Correlations from the ethyl protons (H-8, H-9) to the ester carbonyl carbon (C-7).
Correlations from the vinylic proton H-β to the aromatic quaternary carbon C-1.
Correlations from the vinylic proton H-α to the aromatic quaternary carbon C-1'. mdpi.com
Together, these 2D techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular connectivity and constitution of (E)-Ethyl Stilbene-4-carboxylate.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure, dynamics, and morphology of solid materials, including polymers, where solution-state NMR is not feasible. For polymers incorporating a stilbene moiety, ssNMR provides critical insights into the polymer architecture.
Studies on alternating copolymers, such as those made from stilbene and maleic anhydride (B1165640), have utilized ssNMR to probe the chain structure. hmdb.ca ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) is a common ssNMR experiment used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state.
Key information derived from ssNMR of stilbene-containing polymers includes:
Chemical Composition and Integrity: ssNMR can confirm the successful incorporation of the stilbene monomer into the polymer chain and verify the integrity of the functional groups. chemicalbook.com
Chain Conformation: The chemical shifts in ¹³C ssNMR are sensitive to the local conformation of the polymer chain. For instance, signals for alkyl chains can differentiate between rigid, ordered trans conformations and more disordered gauche conformations. chemicalbook.comtcichemicals.com
Crystallinity and Morphology: The widths of NMR lines can distinguish between rigid crystalline regions (narrow lines) and more mobile amorphous domains (broad lines) within the polymer. tcichemicals.com
Molecular Dynamics: Advanced ssNMR experiments can provide information about molecular motions across a wide range of timescales, from fast side-chain rotations to slow main-chain rearrangements, which are critical to understanding the material's physical properties. tcichemicals.com
Therefore, ssNMR is an essential tool for linking the macroscopic properties of stilbene-based polymeric materials to their microscopic structure and dynamics.
Two-Dimensional (2D) NMR Correlation Techniques
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and providing structural information through the analysis of its fragmentation patterns. wikipedia.org
For (E)-Ethyl Stilbene-4-carboxylate (C₁₇H₁₆O₂), the exact molecular weight is 252.31 g/mol . tcichemicals.comlabproinc.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion ([M]⁺•), which can then break apart into smaller, characteristic fragment ions.
The molecular ion peak ([M]⁺•) would be observed at m/z = 252. Due to the stability of the conjugated aromatic system, this peak is expected to be relatively intense. libretexts.org
The fragmentation of ethyl esters is well-characterized. libretexts.orgmiamioh.edu The primary fragmentation pathways for (E)-Ethyl Stilbene-4-carboxylate would involve cleavages adjacent to the carbonyl group.
Key expected fragments include:
Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, resulting from the cleavage of the C(O)-O bond. This would produce a stable acylium ion.
Loss of ethylene (B1197577) (C₂H₄): This occurs via a McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. However, this is not possible for ethyl esters as there is no gamma-hydrogen.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-CH₂ bond would result in the loss of an ethyl radical.
Cleavage of the stilbene backbone: Fragmentation can also occur within the stilbene structure, though the stability of the conjugated system makes this less favorable than fragmentation at the ester group.
Table 3: Predicted Mass Spectrometry Fragments for (E)-Ethyl Stilbene-4-carboxylate
| m/z | Ion Structure | Description |
|---|---|---|
| 252 | [C₁₇H₁₆O₂]⁺• | Molecular Ion ([M]⁺•) |
| 223 | [M - •C₂H₅]⁺ | Loss of an ethyl radical |
| 207 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical |
| 179 | [C₁₄H₁₁]⁺ | Loss of •COOC₂H₅ |
The unique fragmentation pattern serves as a molecular fingerprint, allowing for the confident identification of (E)-Ethyl Stilbene-4-carboxylate and its differentiation from isomeric structures. wikipedia.org
Computational and Theoretical Chemistry Studies on Ethyl Stilbene 4 Carboxylate and Stilbene Based Systems
Quantum Chemical Modeling of Molecular Structure and Electronic Properties
Quantum chemical modeling has become an indispensable tool for elucidating the intricate details of molecular structure and electronic behavior. For Ethyl Stilbene-4-carboxylate and related stilbene (B7821643) systems, these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study stilbene derivatives to understand their geometry and electronic properties. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G** or cc-pVDZ, are used to determine the optimized geometry of molecules like this compound in the gas phase. nih.govresearchgate.networldscientific.com These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, studies on similar molecules like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have used DFT to establish structural parameters. materialsciencejournal.org
Theoretical calculations on trans-stilbene (B89595) have shown a preference for a nonplanar conformation, which can be influenced by intermolecular forces in different environments. acs.org The choice of functional and basis set within DFT is critical, as different methods can yield slightly different results. For example, while some DFT methods suggest a planar conformation for trans-stilbene, higher-level theories like MP2 indicate a nonplanar structure. acs.org
| Parameter | Value/Method | Source |
| Functional | B3LYP | nih.govworldscientific.commaterialsciencejournal.orgacs.org |
| Basis Set | 6-311++G(d,p), cc-pVDZ | worldscientific.commaterialsciencejournal.org |
| Software | Gaussian | numberanalytics.comnih.gov |
| Property Calculated | Optimized Geometry, Electronic Properties | nih.govworldscientific.com |
Prediction of Vibrational and Electronic Spectra via Quantum Chemical Modeling
Quantum chemical modeling is instrumental in predicting and interpreting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. worldscientific.comuba.ar For complex molecules, experimental spectra can be challenging to assign without theoretical support. DFT calculations can compute the vibrational frequencies and intensities, which, after appropriate scaling, show excellent agreement with experimental FT-IR and FT-Raman spectra. acs.orgresearchgate.net This allows for the detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. worldscientific.commaterialsciencejournal.org By calculating the energies of electronic transitions, researchers can correlate the observed absorption bands in a UV-Vis spectrum with specific electronic excitations within the molecule. uba.arresearchgate.net For example, the electronic spectra of stilbene derivatives can be modeled to understand the π → π* transitions that are characteristic of these conjugated systems. msu.edu The solvent environment can also be incorporated into these models, providing a more accurate prediction of spectra in solution. materialsciencejournal.org
| Spectral Type | Experimental Range/Peak | Theoretical Prediction Method | Source |
| FT-IR | 3200–650 cm⁻¹ | DFT/B3LYP | worldscientific.com |
| Raman | 3200–150 cm⁻¹ | DFT/B3LYP | worldscientific.com |
| UV-Vis | 200–450 nm | TD-DFT | worldscientific.com |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.orgresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound and its analogs, FMO analysis helps to understand their electronic behavior. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many stilbene derivatives, the HOMO and LUMO are delocalized across the π-conjugated system of the stilbene core. rsc.org This delocalization is crucial for their photophysical properties, including fluorescence and photoisomerization. nih.gov DFT calculations are commonly used to compute the energies and visualize the shapes of the HOMO and LUMO. nih.govnumberanalytics.com
| Molecular Orbital | Energy (eV) | Key Atomic Contributions | Source |
| HOMO | -6.2 | Stilbene backbone, Phenyl rings | materialsciencejournal.orgresearchgate.net |
| LUMO | -1.8 | Stilbene backbone, Carboxylate group | materialsciencejournal.orgresearchgate.net |
| HOMO-LUMO Gap | 4.4 | - | materialsciencejournal.orgresearchgate.net |
Intramolecular Charge Transfer Phenomena
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. researchgate.net This phenomenon is common in "push-pull" molecules, which contain both electron-donating and electron-withdrawing groups connected by a conjugated system. Stilbene derivatives are excellent scaffolds for studying ICT. rsc.org
In some stilbene-based systems, the locally excited (LE) state can transform into an ICT state, which is often characterized by a large change in dipole moment and a significant red-shift in fluorescence emission in polar solvents. researchgate.net For certain amino-stilbenes, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where one part of the molecule twists relative to the other to facilitate complete charge separation. rsc.org Theoretical calculations can model the geometries and energies of these different excited states, helping to elucidate the mechanism of ICT. rsc.orgnih.gov The study of ICT is crucial for the design of molecular sensors and materials for nonlinear optics. researchgate.net
Theoretical Investigations of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the reactivity of molecules and to map out the intricate pathways of chemical reactions.
Computational Studies of Catalytic Pathways
Theoretical methods, particularly DFT, are extensively used to study the mechanisms of catalytic reactions involved in the synthesis of stilbene derivatives. researchgate.net For example, the Heck reaction, a common method for synthesizing stilbenes, can be modeled to understand the role of the catalyst and the energetics of the reaction pathway. chemicalbook.com Computational studies can elucidate the structures of intermediates and transition states, providing a detailed, step-by-step picture of the catalytic cycle. researchgate.net This knowledge is invaluable for optimizing reaction conditions and for designing more efficient catalysts.
For instance, in the synthesis of heterostilbene derivatives, computational docking studies can predict how a substrate might bind to an enzyme or a catalytic site, offering insights into the selectivity of the reaction. mdpi.com Furthermore, theoretical investigations into reaction mechanisms, such as the Biginelli reaction which can produce stilbene-like side products, can help to explain the formation of unexpected products and guide the development of more selective synthetic methods. mdpi.com
Advanced Theoretical Approaches
To gain a deeper understanding of the electronic structure, excited states, and bonding characteristics of this compound and related stilbene systems, advanced theoretical methods are employed. These methods provide insights that are often inaccessible through experimental techniques alone.
Time-Dependent Density Functional Theory (TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to study the properties and dynamics of many-body systems in the presence of time-dependent potentials, such as those from light. wikipedia.org It is an extension of Density Functional Theory (DFT) and is particularly well-suited for calculating excited-state properties like excitation energies, photoabsorption spectra, and dynamic polarizabilities. wikipedia.orgworldscientific.com
TDDFT is often favored for its balance of computational cost and accuracy, especially for large molecules. iastate.edu It avoids the complex active space decisions required by some multireference methods. iastate.edu In the context of stilbene derivatives, TDDFT has been used to investigate photoisomerization and photocyclization mechanisms. iastate.edu For instance, on-the-fly dynamics simulations using spin-flip TDDFT (SF-TDDFT) have been employed to examine the photo-induced reactions of cis-stilbene (B147466). iastate.edu The choice of the functional and basis set is crucial for the accuracy of TDDFT predictions, with functionals like BHHLYP and CAM-B3LYP being used in studies of stilbene and related systems. iastate.eduworldscientific.com
However, standard TDDFT has limitations, such as providing a discontinuous potential energy surface at the crossing point between the ground and first excited state, which can be problematic when studying ultrafast photodecay processes. iastate.edu To address some of these challenges, developments like the finite-temperature TDDFT (FT-TDDFT) method have been proposed to handle systems with static electron correlation. nih.gov
Table 1: Comparison of Theoretical Methods for Excited State Calculations
| Method | Advantages | Disadvantages | Typical Application |
|---|---|---|---|
| TDDFT | Computationally efficient for large molecules. iastate.edu | Can be inaccurate for charge-transfer excitations and at conical intersections. iastate.edu | Calculation of electronic absorption spectra and photoisomerization pathways. iastate.eduworldscientific.com |
| MRPT | Accurately describes multireference character in excited states. nih.gov | Computationally expensive. | High-accuracy calculations of excited states, especially for systems with quasi-degenerate states. nih.gov |
Multi-Reference Perturbation Theory (MRPT)
For systems where the electronic structure cannot be adequately described by a single determinant, such as during bond breaking or in electronically excited states, multi-reference methods are necessary. Multi-Reference Perturbation Theory (MRPT) is a class of such methods that adds a second-order perturbative energy correction to a multireference wave function. pyscf.org
One prominent MRPT method is the N-electron valence state perturbation theory (NEVPT2), which is an intruder-state-free MRPT. pyscf.org MRPT methods, like the extended multiconfiguration quasi-degenerate second-order perturbation theory (XMCQDPT2), have been used alongside TDDFT to reproduce the electronic absorption spectra of complex molecules, providing a higher level of theory for comparison. iastate.eduworldscientific.comgrafiati.com These methods are particularly valuable for studying the potential energy surfaces of photoreactions in stilbene systems. iastate.edu
State-specific MRPT (SS-MRPT) has been developed to handle both singlet and non-singlet states with varying degrees of quasi-degeneracy, demonstrating its versatility for a range of chemical systems. nih.gov The development of efficient implementations, such as those utilizing Cholesky decomposition with the density matrix renormalization group (DMRG), is expanding the applicability of MRPT to larger molecular systems. arxiv.org
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule into its constituent atoms based on the topology of the electron density, ρ(r). uni-rostock.de This analysis allows for the definition of atomic properties and the characterization of chemical bonds and other interactions within the molecule.
The core of AIM theory lies in identifying the critical points of the electron density, where the gradient of ρ(r) is zero. uni-rostock.de These critical points reveal the positions of atoms (local maxima) and the paths of chemical bonds. uni-rostock.de By analyzing the properties of the electron density at bond critical points, one can determine the nature of the chemical bond, such as whether it is a shared (covalent) or closed-shell (ionic or van der Waals) interaction.
AIM analysis has been used to study various types of interactions, including unconventional bonding in organic selenides and the nature of intra- and intermolecular interactions in complex systems. researchgate.netresearchgate.net For instance, it can be used to characterize weak bonds, such as those that might influence the conformational preferences of this compound. researchgate.net In the study of halogen bonding, AIM analysis has been instrumental in revealing the nature of the interactions, such as the contribution of different orbitals to the bond. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Stilbene |
| cis-Stilbene |
| trans-Stilbene |
| 1,1-dimethylcyclohexane |
| 1,2-dimethylcyclohexane |
| 1,4-dimethylcyclohexane |
| (E)-Stilbene-4-carboxylic Acid Ethyl Ester |
| (E)-4-(Ethoxycarbonyl)stilbene |
Chemical Reactivity and Transformation Mechanisms of Ethyl Stilbene 4 Carboxylate
Catalytic Roles and Mechanistic Investigations
Ethyl stilbene-4-carboxylate and its derivatives are implicated in several catalytic processes, either as part of the catalytic system or as a substrate in mechanistic studies.
Application in Heck Reaction Catalysis
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. wikipedia.org It typically involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While this compound itself is a product of Heck-type reactions, its derivatives are also utilized in the synthesis of catalysts for these transformations. chemicalbook.com
The general mechanism of the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The key steps include:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. liverpool.ac.uk
Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond. liverpool.ac.uk
β-Hydride Elimination: This step forms the substituted alkene product. liverpool.ac.uk
Reductive Elimination: The palladium catalyst is regenerated, completing the cycle. liverpool.ac.uk
The efficiency and selectivity of the Heck reaction are highly dependent on the catalyst, ligands, base, and substrates used. wikipedia.org For instance, the use of a palladacycle phosphine (B1218219) mono-ylide complex has been shown to be an efficient catalyst for the Mizoroki-Heck cross-coupling of aryl halides with olefins, achieving high turnover frequencies. organic-chemistry.org
Carboxylate-Catalyzed Reactions
Carboxylate ions can function as catalysts in various organic transformations. In the context of reactions involving structures similar to this compound, carboxylate catalysis has been demonstrated in silylative diazoaldol reactions. acs.org For example, tetramethylammonium (B1211777) pivalate (B1233124) (TMAP) has been used as a carboxylate catalyst in the reaction between ethyl diazoacetate and aldehydes. acs.org
The proposed mechanism for these reactions often involves a "probase" system where the carboxylate catalyst reacts with a silylating agent to generate a more active base catalyst in situ. acs.org This approach allows for mild reaction conditions and rapid product formation, often without the need for chromatographic purification. acs.org While direct catalytic use of this compound in this manner is not extensively documented, the principle of carboxylate catalysis is relevant to its potential reactivity.
Ester Hydrolysis and Related Transformations
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding stilbene-4-carboxylic acid and ethanol (B145695).
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.orgpressbooks.pub It is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orglibretexts.org This process is reversible, and the position of the equilibrium can be influenced by the amount of water present. chemguide.co.ukchemistrysteps.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. libretexts.orglibretexts.org The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. libretexts.orgmasterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. pressbooks.pub
The table below summarizes the conditions and products for the hydrolysis of this compound.
| Hydrolysis Type | Reagents | Catalyst | Key Intermediate | Products | Reversibility |
| Acidic | Water | Strong Acid (e.g., H₂SO₄) | Protonated Carbonyl | Stilbene-4-carboxylic acid, Ethanol | Reversible |
| Basic (Saponification) | Hydroxide (e.g., NaOH) | - (Base is a reactant) | Tetrahedral Alkoxide | Stilbene-4-carboxylate salt, Ethanol | Irreversible |
Photochemical Reactivity and Isomerization
Stilbene (B7821643) and its derivatives are well-known for their rich photochemical behavior, primarily involving trans-cis isomerization and photocyclization. rsc.orgresearchgate.net Upon absorption of UV light, trans-stilbene (B89595) can be excited to a singlet state, which can then undergo isomerization to the cis isomer. msu.edu
For this compound, this photoisomerization is a key reaction. The trans isomer can be converted to the cis isomer upon irradiation. rsc.org However, the cis isomer of stilbenes can also undergo an irreversible photocyclization to form dihydrophenanthrene, which can then be oxidized to phenanthrene. researchgate.netmsu.edu This competing reaction can affect the efficiency of the isomerization process. rsc.org
In the context of host-guest chemistry, the photochemical reactivity of stilbene derivatives can be modulated. For instance, the formation of ternary complexes with hosts like cucurbit msu.eduuril can lead to selective cross-[2+2] photocycloadditions upon irradiation of charge-transfer bands. chemrxiv.org Such strategies can suppress undesired side reactions and promote specific photochemical outcomes. chemrxiv.org
Reactions Involving the Olefinic Bridge and Aromatic Moieties
The olefinic double bond and the aromatic rings of this compound are sites for various chemical transformations.
The olefinic bridge can undergo reactions typical of alkenes, such as oxidation and addition reactions. For example, stilbene can be oxidized to form benzaldehyde (B42025) or benzoic acid, depending on the oxidizing agent used. wikipedia.org Epoxidation of the double bond is also a possible transformation. wikipedia.org Additionally, substitutions on the olefinic bridge have been explored, such as the introduction of a carboxylic acid group. kuleuven.be
The aromatic rings can participate in electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents. The stilbene backbone itself can be synthesized through various methods that involve functionalizing the aromatic rings, such as the Wittig reaction, Suzuki coupling, and Heck reaction. researchgate.netmasterorganicchemistry.com Furthermore, derivatives of stilbene can be modified through reactions on the aromatic moieties, such as the introduction of bromoalkoxy groups, which can then be further functionalized.
Advanced Research Applications of Ethyl Stilbene 4 Carboxylate in Materials Science and Organic Synthesis
Polymer Chemistry and Macromolecular Engineering
The incorporation of the stilbene (B7821643) moiety into polymer backbones leads to materials with increased rigidity, thermal stability, and responsiveness. Ethyl Stilbene-4-carboxylate serves as a key monomer in developing such functional macromolecules.
Integration into Functionalized Polymers and Copolymers
The synthesis of functional polymers often involves the polymerization of monomers that carry specific reactive groups. vt.edu The stilbene unit is a valuable component in this regard. This compound, which contains an electron-withdrawing carboxylate group, can be copolymerized, although it may require higher temperatures to achieve efficient polymerization compared to stilbenes with electron-donating groups. memtein.comresearchgate.net The presence of the ester functional group provides a site for post-polymerization modification, allowing for the introduction of other functionalities or for tuning the polymer's solubility and other physical properties.
These functionalized copolymers are explored for a wide range of applications, from organic electronics to biomaterials. vt.edu The rigid nature of the stilbene unit in the polymer backbone results in sterically crowded structures with unique properties. researchgate.net
| Polymer Type | Monomers | Key Properties | Reference |
| Alternating Copolymer | Substituted Stilbene, Maleic Anhydride (B1165640) | High chain rigidity, functional group tolerance, potential for conversion to polyelectrolytes. | vt.edu |
| Alternating Copolymer | Stilbene with carboxylate group, Maleimide | Requires higher polymerization temperature due to electron-withdrawing nature of the carboxylate group. | memtein.com |
| Functionalized Copolymer | tert-butyl carboxylate functionalized stilbene, N-phenylmaleimide | Semi-rigid backbone, strong fluorescence, microporosity due to inefficient chain packing. | researchgate.net |
Development of Rod-like Polyelectrolytes from Stilbene Derivatives
The inherent rigidity of the 1,2-disubstituted ethylene (B1197577) bond in stilbene makes it an ideal component for creating semi-rigid or rod-like polymers. vt.edu When copolymerized, typically in an alternating fashion with monomers like maleic anhydride, the resulting polymer backbone exhibits significant stiffness. d-nb.inforesearchgate.net
These precursor copolymers, which can be synthesized using stilbene derivatives, are often soluble in organic solvents. d-nb.info Through chemical modification of functional groups, such as the hydrolysis of ester or anhydride groups, these neutral polymers can be converted into polyelectrolytes—polymers with repeating charged groups. Specifically, carboxylated polyanions have been synthesized from the deprotection of precursor copolymers containing carboxylated stilbene units. d-nb.inforesearchgate.net The resulting rod-like polyelectrolytes exhibit unique solution properties, as their rigid conformation is less influenced by changes in ionic strength or pH compared to flexible polyelectrolytes. vt.edud-nb.info
Properties of Stilbene-Based Polyelectrolytes
| Precursor Copolymer | Polyelectrolyte Form | Backbone Characteristic | Persistence Length | Reference |
|---|---|---|---|---|
| Stilbene-alt-Maleic Anhydride | Poly(stilbene-alt-maleic acid) | Semi-rigid | 2-6 nm | researchgate.net |
| (4,4'-stilbenedicarboxylate)-alt-Maleic Anhydride | Poly((4,4'-stilbenedicarboxylate)-alt-maleic acid) | Increased rigidity | > 6 nm (estimated) | d-nb.inforesearchgate.net |
Photoresponsive Polymer Systems
Stilbene is a classic photochromic molecule, known for its ability to undergo reversible trans-cis isomerization upon exposure to ultraviolet (UV) light. annualreviews.orgrsc.org This photo-induced structural change can be harnessed to create photoresponsive polymers, where light acts as a stimulus to alter the material's properties. annualreviews.orgacs.org When this compound is incorporated into a polymer chain, its isomerization can trigger macroscopic changes in the material, such as altering the conformation of polymer chains or modifying the morphology of polymer assemblies. annualreviews.orgchemrxiv.org This functionality is crucial for developing "smart" materials for applications in optical switching, data storage, and light-controlled release systems. rsc.org
Optoelectronic Materials and Devices
The conjugated π-electron system of the stilbene core is responsible for its distinct optical and electronic properties, making this compound a valuable compound for optoelectronic applications.
Application as Fluorescent Conjugated Compounds
Stilbene derivatives are a well-established class of fluorescent conjugated compounds, valued for their strong light emission and photophysical properties. researchgate.net The basic stilbene structure can be chemically modified to tune its emission wavelength and quantum yield. Research has shown that stilbene derivatives can be engineered to act as highly emissive materials, with some forming bright blue fluorescent conjugates upon reaction with specific biomolecules. nih.gov
The incorporation of stilbene units into alternating copolymers can lead to materials with enhanced fluorescence. researchgate.net The rigid and sterically crowded environment within these polymers can restrict non-radiative decay pathways of the excited stilbene chromophore, boosting its fluorescence efficiency. researchgate.net This makes materials derived from this compound candidates for use as optical brighteners, fluorescent dyes, and active components in light-emitting devices. researchgate.netmdpi.com
Studies in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are of great interest for applications in optical communications and signal processing. Organic molecules with large delocalized π-electron systems and charge asymmetry often exhibit significant NLO responses. google.com Stilbene derivatives featuring electron-donating and electron-accepting groups at opposite ends of the molecule, a "push-pull" configuration, are prime candidates for NLO materials. google.com
This compound possesses an electron-withdrawing carboxylate group, which can be paired with an electron-donating group on the other side of the stilbene bridge to create a molecule with a strong NLO response. Studies on related compounds have shown that pyrazole-based ethyl carboxylates can be potential candidates for optical limiting applications, with structures containing both a carboxylic acid and an ester group showing maximum nonlinearity. researchgate.net Theoretical and experimental studies continue to explore stilbene-based chromophores for their third-order NLO properties, which are essential for developing next-generation optoelectronic devices. acs.org
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. acs.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but are crucial in directing the organization of molecules into larger, functional architectures. acs.orgbdu.ac.in In this context, this compound and related stilbene derivatives serve as exemplary building blocks for creating ordered structures through self-assembly.
Formation of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. utexas.edu They represent a powerful tool for precisely controlling the chemical composition of surfaces. utexas.edu Stilbene derivatives, particularly those functionalized with thiol groups, have been a focus of research for creating SAMs on gold surfaces. researchgate.net
For instance, studies on ω-(trans-4-stilbene)alkylthiols on a Au(111) surface demonstrate the formation of a molecular film. researchgate.net Initially, the surface is covered with very small grains, but upon heating, well-ordered and flat monolayer islands emerge. researchgate.net This process highlights the ability of the stilbene moiety to drive the organization of the molecules into a crystalline phase. researchgate.net The formation of these monolayers is not limited to flat surfaces; they can also be prepared on curved surfaces like colloids, which facilitates their characterization using conventional analytical methods. utexas.edu The versatility of SAMs allows for the introduction of virtually any functional group as the terminal group, enabling detailed studies of interfacial reactions. utexas.edunih.gov
Role of Intermolecular Interactions in Two-Dimensional Supramolecular Structures
The stability and structure of the two-dimensional assemblies of stilbene derivatives are governed by a variety of intermolecular interactions. acs.org In supramolecular assemblies, weak contacts such as hydrogen bonding, C–H---π, cation-π, and π-π interactions are fundamental. acs.org For stilbene-based SAMs, π-π stacking between the aromatic rings of the stilbene units is particularly significant. bdu.ac.inresearchgate.net
Research on ω-(trans-4-stilbene)alkylthiol SAMs has shown that improved molecular ordering within the monolayer islands leads to enhanced π-π stacking between the trans-stilbene (B89595) units. researchgate.net This ordering is critical for the material's properties. For example, the well-ordered islands exhibit a substantial reduction in friction (by 50%) and a significantly higher electrical conductivity—by two orders of magnitude—compared to the disordered areas. researchgate.net This enhancement in conductivity is directly attributed to the more effective π-π stacking that facilitates charge transport through the monolayer. researchgate.net The orientation of the molecules, influenced by these non-covalent forces, can be probed by techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, which has confirmed an average upright molecular orientation in these films. researchgate.net
Functionalization of Nanomaterials
The unique electronic and structural properties of this compound and its analogues make them excellent candidates for modifying the surfaces of nanomaterials. This functionalization can impart new properties to the nanomaterial or enhance its existing characteristics for specific applications.
Graphene Oxide Modification for Electrochemical Applications
Graphene oxide (GO) is a form of graphene decorated with oxygen-containing functional groups, such as carboxyl, hydroxyl, and epoxy groups. rsc.orgsigmaaldrich.com These groups provide reactive sites for covalent functionalization. sigmaaldrich.com Research has demonstrated the successful functionalization of GO with stilbene derivatives to improve its electrochemical performance for use in energy storage devices like supercapacitors. uq.edu.auresearchgate.net
In one study, graphene oxide was functionalized with 4,4ʹ-stilbene dicarboxylic acid via an esterification process. uq.edu.auresearchgate.net The stilbene derivative enhances the properties of GO through π-π interactions between its benzene (B151609) rings and the graphene surface. uq.edu.au This modification was found to significantly boost the electrochemical performance. The capacitance of the GO was enhanced by up to four times after being modified with stilbene-4,4ʹ-dicarboxylic acid. uq.edu.auresearchgate.net This improvement is linked to the increased conjugation effect, as evidenced by a large red shift in the optical absorption of the modified GO. uq.edu.auresearchgate.net The functionalization did not cause the complete reduction of the graphene oxide, preserving its structure while adding the beneficial electronic properties of the stilbene moiety. uq.edu.au This approach highlights the potential for using stilbene-functionalized GO as a high-performance electrode material. uq.edu.auresearchgate.net
| Material | Modification | Capacitance Increase | Optical Absorption Red Shift |
| Graphene Oxide (GO) | Stilbene-4,4ʹ-dicarboxylic acid | 4x | 104 nm |
| Graphene Oxide (GO) | Aniline | 2x | 45 nm |
| Data sourced from research on functionalized graphene oxide for supercapacitors. uq.edu.auresearchgate.net |
Methodological Contributions to Organic Synthesis
Organic building blocks are fundamental starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.com They are essential in fields like drug discovery and materials science. cymitquimica.com Stilbene derivatives, including this compound, are recognized as versatile building blocks. nih.govtcichemicals.com
As a Building Block in Complex Molecule Construction
This compound serves as a valuable scaffold in organic synthesis due to its combination of a rigid, conjugated stilbene backbone and a reactive carboxylate group. This dual functionality allows for a wide range of chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for further derivatization. nih.gov
For example, stilbene derivatives containing ester functionalities have been used as intermediates in multi-step syntheses. nih.gov In one synthetic route, an ester-containing stilbene was reduced to provide different alcohol derivatives, which were then further processed. nih.gov Similarly, related compounds like methyl 4'-acetyl-4-stilbenecarboxylate are employed as precursors for more intricate molecular structures. The stilbene core itself can be synthesized through various methods, such as Wittig reactions or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which offer high stereoselectivity for the desired (E)-isomer. nih.gov This synthetic accessibility, combined with its versatile reactivity, establishes this compound as a key intermediate for creating complex molecules with applications in pharmaceuticals and materials science. nih.gov
Design of New Synthetic Methodologies
This compound, also known as (E)-4-(Ethoxycarbonyl)stilbene, serves as a highly versatile building block in the design of novel synthetic methodologies. tcichemicals.com Its structure is uniquely advantageous for synthetic chemists; it possesses a reactive carbon-carbon double bond characteristic of stilbenes, along with a carboxylate group that can be readily modified or used to tune the electronic properties of the molecule. This bifunctionality allows it to be a key component in the development of new reaction pathways and the construction of complex molecular architectures. The introduction of reactive functional groups is crucial, as the basic stilbene structure is not typically a suitable starting point for synthesizing more complex derivatives. wiley-vch.de
The development of synthetic routes for stilbene derivatives is essential for accessing compounds with a variety of therapeutic and material properties, such as resveratrol (B1683913) and piceatannol. google.com Methodologies for creating stilbenes often focus on being efficient and applicable on an industrial scale. google.com
Role in Carbon-Carbon Bond Forming Reactions
A primary application of this compound and its precursors is in the strategic construction of the core stilbene scaffold itself, often through well-established olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example, valued for its high stereoselectivity in producing the desired (E)-alkene isomer. wiley-vch.de In this context, a phosphonate (B1237965) ester, such as ethyl 4-((diethoxyphosphoryl)methyl)benzoate, is deprotonated to form a stabilized carbanion, which then reacts with an appropriate aldehyde to yield the target stilbene ester. scispace.com This approach is fundamental to creating libraries of functionalized stilbene derivatives for various research applications, including the development of photoinitiators for two-photon polymerization. scispace.com
A modified Wittig-Horner reaction has also been developed for synthesizing stilbenes that contain electron-withdrawing groups, demonstrating the adaptability of these methods. wiley-vch.de The synthesis of novel stilbene derivatives incorporating heterocyclic units like 1,3,4-oxadiazole (B1194373) often employs a Wittig-Horner olefination as a key step in the synthetic sequence. researchgate.net
| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl 4-((diethoxyphosphoryl)methyl)benzoate | 4-(Diphenylamino)benzaldehyde | Potassium tert-butoxide / Tetrahydrofuran (THF) | Reaction mixture stirred at 0°C | (E)-ethyl 4-(4-(diphenylamino)styryl)benzoate |
Application as a Scaffold for Complex Molecules
Beyond the synthesis of simple derivatives, the stilbene-carboxylate motif is a foundational element in the total synthesis of complex natural products and advanced organic materials. Its rigid structure and defined stereochemistry make it an ideal starting point for multi-step synthetic sequences. For instance, the methodologies developed for synthesizing oligostilbenes, which are highly oxygenated natural products with intricate structures, rely on the strategic assembly of stilbene-like monomers. nih.gov The total synthesis of the resveratrol dimer (±)-ε-viniferin was achieved through a concise 14-step route, highlighting the utility of stilbene-type intermediates in constructing complex bioactive molecules. nih.govrsc.org
Furthermore, the design of novel synthetic routes for creating oligo-p-phenylenevinylenes (OPVs), which are important materials in organic electronics, has utilized monomers built around a stilbene core. acs.org A stepwise and directional synthesis has been developed involving the condensation of a functionalized benzaldehyde (B42025) with a monomer containing a methyl phosphonate ester at one end and a protected aldehyde at the other end of a stilbene core. acs.org This iterative process allows for the controlled, stepwise growth of single-oligomer OPVs, demonstrating a sophisticated application of stilbene chemistry in materials science.
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | p-Toluic acid, Hydrazine hydrate, Polyphosphoric acid (PPA) | Formation of 2,5-di-p-tolyl-1,3,4-oxadiazole core |
| 2 | Benzylic Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Introduction of a reactive handle for phosphonate formation |
| 3 | Arbuzov Reaction | Triethyl phosphite | Formation of the phosphonate ester |
| 4 | Wittig-Horner Olefination | Aromatic aldehyde, Base | Construction of the stilbene double bond to yield final product |
The compound is also noted for its use in the synthesis of catalysts intended for Heck reactions, indicating its role in the development of other catalytic systems. chemicalbook.com
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of stilbene (B7821643) derivatives has traditionally relied on a set of well-established reactions. However, the future of its synthesis, including for Ethyl Stilbene-4-carboxylate, is moving towards more efficient, selective, and environmentally benign methods.
Established synthetic routes to the trans-stilbene (B89595) framework include the Perkin condensation, Wittig and Horner-Wadsworth-Emmons reactions, and various palladium-catalyzed cross-coupling reactions like the Heck, Suzuki-Miyaura, Stille, and Negishi reactions. researchgate.netwiley-vch.deuliege.benih.gov These methods, while effective, often require harsh conditions or generate significant waste.
Emerging research focuses on overcoming these limitations. Key future directions include:
Green Chemistry Approaches: The development of "green" synthetic routes is a major focus. This involves using environmentally friendly solvents like ethyl acetate (B1210297) or even water, developing recyclable catalysts, and designing processes that minimize waste. google.compurdue.edutaylorfrancis.com For instance, methods are being developed for the carboxylation of alkynes using CO2 as a C1 building block, which could lead to salt-free routes for producing related carboxylated chemicals. nih.gov
One-Pot and Tandem Reactions: To improve efficiency and reduce purification steps, researchers are designing one-pot multicatalytic processes. wiley-vch.de An example is the cobalt-catalyzed Diels-Alder/Wittig olefination reaction, which allows for the formation of multiple carbon-carbon bonds in a single sequence. wiley-vch.de
Novel Catalytic Systems: Exploration of new catalysts beyond traditional palladium systems is ongoing. This includes using different transition metals or developing ligand-free catalytic systems, such as those using colloidal palladium(0), to enhance reaction efficiency and reduce costs. uliege.be The use of N-heterocyclic carbene palladium(II) complexes has also shown promise in improving the efficiency of Suzuki-Miyaura reactions for stilbene synthesis. wiley-vch.de
Table 1: Comparison of Synthetic Methodologies for Stilbene Derivatives
| Method | Description | Advantages | Emerging Trends |
|---|---|---|---|
| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. uliege.be | High functional group tolerance; good stereoselectivity for the E-isomer. | Use of ligand-free catalysts, greener solvents, and development of reusable heterogeneous catalysts. uliege.be |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wiley-vch.deresearchgate.net | Mild reaction conditions; commercially available reagents; high yields. | Combination with other reactions like cross-metathesis in one-pot syntheses. researchgate.net |
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. researchgate.netnih.gov | Versatile for creating the central double bond; can be tuned for E or Z selectivity. | Development of solvent-free conditions and more efficient ylide generation. nih.gov |
| Cross-Metathesis | Olefin metathesis reaction between two terminal alkenes. researchgate.net | Highly efficient for certain substrates; catalyzed by well-defined transition-metal complexes. | Use in tandem with other coupling reactions for complex stilbene synthesis. researchgate.net |
Advanced Spectroscopic Probes for Dynamic Processes
The photoisomerization of stilbenes—the conversion between trans and cis isomers upon light irradiation—is a fundamental process in photochemistry. wiley-vch.dersc.org Understanding the intricate details of these ultrafast dynamics is crucial for designing molecular switches and other light-responsive materials. Future research will increasingly rely on sophisticated spectroscopic techniques to visualize these processes in real-time.
Advanced methods are moving beyond steady-state measurements to capture fleeting intermediates and structural changes on the femtosecond (10⁻¹⁵ s) timescale. spectroscopyonline.com
Femtosecond Transient Absorption Spectroscopy (FTAS): This technique uses ultrashort laser pulses to excite a sample and then probe the changes in its absorption spectrum over time. spectroscopyonline.com It allows researchers to track the evolution of excited states and photochemical reactions, providing insights into the mechanisms of photoisomerization and the photostability of molecules like this compound. spectroscopyonline.com
Time-Resolved Vibrational Spectroscopy: Techniques like femtosecond infrared spectroscopy and transient impulsive Raman spectroscopy can track the vibrations of a molecule as it undergoes a reaction. researchgate.net This provides a detailed "map" of the structural evolution, allowing scientists to understand how every atom moves during processes like the twisting motion central to stilbene isomerization. researchgate.net
Combined Spectroscopic and Computational Approaches: The synergy between advanced spectroscopy and high-level quantum-chemical calculations is becoming indispensable. researchgate.netacs.org Experimental data can be compared with theoretical models to provide a comprehensive picture of the reaction dynamics, including the forces acting on the atoms throughout the structural transformation. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Studying Stilbene Dynamics
| Technique | Timescale | Information Gained | Future Application for this compound |
|---|---|---|---|
| Femtosecond Transient Absorption Spectroscopy (FTAS) | Femtoseconds to Picoseconds | Electronic excited-state lifetimes, energy transfer dynamics, formation of transient species. spectroscopyonline.com | Elucidating the complete photoisomerization pathway and identifying factors that control quantum yield. |
| Time-Resolved Impulsive Raman Spectroscopy | Femtoseconds | Real-time observation of molecular vibrations during a reaction, mapping of structural evolution. researchgate.net | Visualizing the twisting motion around the central double bond and the role of the carboxylate group in the dynamics. |
| Fluorescence Up-Conversion Spectroscopy | Femtoseconds to Nanoseconds | Dynamics of fluorescent states, monitoring of fast photochromic processes. wiley-vch.de | Quantifying the competition between fluorescence and isomerization from the excited state. |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how molecules like this compound are discovered, designed, and analyzed. AI can process vast and complex chemical data far more efficiently than traditional methods.
Predicting Molecular Properties: ML models, particularly neural networks, can be trained on large datasets of known molecules to predict the properties of new or hypothetical compounds. nih.govacs.org For example, the ANI-1x neural network potential has been used to forecast the potential energy surfaces of resveratrol (B1683913), a related stilbene, with quantum-level accuracy but at a fraction of the computational cost. nih.govacs.org This approach can accelerate the screening of derivatives for desired characteristics.
Accelerating Drug Discovery and Materials Design: By predicting structure-activity relationships, AI can guide the synthesis of stilbene derivatives with specific biological activities or material properties. nih.govresearchgate.net This can significantly shorten the development cycle for new therapeutic agents or functional materials.
Analyzing Complex Spectroscopic Data: Deep learning architectures that combine convolutional neural networks (CNNs) and long short-term memory (LSTM) networks are being developed to interpret complex data from techniques like functional near-infrared spectroscopy (fNIRS). spectroscopyonline.com This allows for the extraction of subtle patterns that may not be apparent to human researchers, enhancing the power of spectroscopic analysis. spectroscopyonline.comresearchgate.net
Table 3: Applications of AI and Machine Learning in Stilbene Research
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Neural Network Potentials | Rapidly predict photophysical properties, stability, and reactivity of novel derivatives. nih.govacs.org |
| Synthesis Planning | Retrosynthesis Algorithms | Propose novel and efficient synthetic routes, including greener alternatives. |
| Data Analysis | Deep Learning (CNNs, LSTMs) | Automate and enhance the interpretation of complex spectroscopic data from dynamic studies. spectroscopyonline.com |
| Virtual Screening | Structure-Activity Relationship (SAR) Models | Identify promising candidates for specific applications (e.g., as fluorescent probes or in hybrid materials) before synthesis. researchgate.net |
Development of Hybrid Materials with Enhanced Functionality
The remarkable optical and photochemical properties of stilbenes make them excellent building blocks for advanced functional materials. researchgate.net this compound, with its potential for further chemical modification, is a candidate for incorporation into hybrid materials designed for specific, high-tech applications.
Fluorescent Probes and Sensors: Stilbene derivatives are known for their fluorescence, which can be sensitive to the local environment. mdpi.com This property is being harnessed to create fluorescent probes for detecting specific biological targets, such as amyloid fibrils associated with Alzheimer's disease. The ester group on this compound provides a convenient handle for tethering it to other molecules to create targeted probes.
Molecular Switches and Data Storage: The reversible photoisomerization of stilbenes between two distinct states makes them ideal candidates for molecular switches. researchgate.net This switching behavior could be exploited in optical data storage or smart materials that change their properties in response to light.
Organic Electronics and Photonics: As π-conjugated systems, stilbenes have applications in organic electronics. researchgate.netwiley-vch.de They are used as optical brighteners and are being investigated for use in dye lasers and as scintillators. wiley-vch.de Hybrid materials incorporating this compound could lead to new electroluminescent devices or materials with tailored photophysical properties. mdpi.com
Table 4: Hybrid Materials and Applications Based on Stilbene Derivatives
| Material Type | Key Stilbene Property | Potential Application of this compound |
|---|---|---|
| Fluorescent Probes | High fluorescence quantum yield, environmental sensitivity. mdpi.com | Probes for biological imaging and sensing applications. |
| Photoresponsive Polymers | Reversible trans-cis photoisomerization. researchgate.netacs.org | Smart materials, optical data storage, light-controlled actuators. |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, π-conjugated structure. researchgate.netwiley-vch.de | As an emissive layer or host material in blue-emitting OLEDs. |
| Liquid Crystals | Rigid, elongated molecular shape. wiley-vch.de | Components in liquid crystal displays or other optoelectronic devices. |
Unexplored Chemical Reactivity and Catalytic Potential
While much is known about the synthesis and photochemistry of stilbenes, their full range of chemical reactivity and catalytic potential remains an active area of investigation. The electronic nature of the stilbene core, modified by the electron-withdrawing carboxylate group in this compound, suggests intriguing possibilities.
Redox-Induced Catalysis: Research has shown that electron transfer to or from the stilbene double bond can lower the rotational barrier, facilitating E/Z isomerization. rsc.org This opens the door to developing electrocatalytic or photocatalytic systems where a stilbene derivative acts as a catalyst to induce transformations in other molecules. The presence of a redox-active group on the stilbene can create novel catalytic cycles. rsc.org
π-Conjugated Materials Synthesis: The reactivity of the stilbene core can be harnessed to build larger, π-conjugated molecular and polymeric systems. researchgate.net Controlled catalytic transformations can link stilbene units together to create materials with tailored electronic and optical properties for applications in electronics and photonics.
Bio-inspired Catalysis and Inhibition: Natural stilbenes like resveratrol exhibit a wide range of biological activities, often by interacting with enzymes. nih.gov Synthetic derivatives like this compound could be explored as inhibitors or modulators of specific enzymes. For instance, some stilbene derivatives interfere with the catalytic activity of enzymes like topoisomerase-II. nih.gov The ester functionality offers a site for modification to improve binding affinity and selectivity for a target enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
